8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline

lipophilicity membrane permeability drug-likeness

This 8-(piperidin-4-yloxy)quinoline sulfonamide, bearing a 3-chloro-4-methylphenyl motif, is not interchangeable with generic analogs. The sulfonyl aryl group critically governs H1 receptor pA₂, hERG liability, and VEGFR-2 kinase selectivity. With XLogP3-AA 4.6 and TPSA 67.9 Ų, it's ideally suited for SAR mapping around peripheral antihistamine lead optimization and focused kinase panel screening. Specify CAS 1903228-64-7 to ensure exact structural identity and reproducible pharmacological outcomes.

Molecular Formula C21H21ClN2O3S
Molecular Weight 416.92
CAS No. 1903228-64-7
Cat. No. B2864502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline
CAS1903228-64-7
Molecular FormulaC21H21ClN2O3S
Molecular Weight416.92
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)Cl
InChIInChI=1S/C21H21ClN2O3S/c1-15-7-8-18(14-19(15)22)28(25,26)24-12-9-17(10-13-24)27-20-6-2-4-16-5-3-11-23-21(16)20/h2-8,11,14,17H,9-10,12-13H2,1H3
InChIKeyWWKSQTSMRHXCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline (CAS 1903228-64-7): Compound Class and Procurement-Relevant Characteristics


8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline (CAS 1903228-64-7, molecular formula C21H21ClN2O3S, molecular weight 416.92 g/mol) is a synthetic small molecule belonging to the 8-(piperidin-4-yloxy)quinoline sulfonamide class. Its core scaffold—a quinoline ring system linked via an ether bridge to an N-sulfonylpiperidine bearing a 3-chloro-4-methylphenyl substituent—places it within a chemotype explored for histamine H1 receptor antagonism [1] and, more broadly, for kinase inhibition. PubChem computed descriptors include an XLogP3-AA of 4.6, a topological polar surface area of 67.9 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors, defining its lipophilic character and hydrogen-bonding capacity relevant to membrane permeability and target engagement [2]. Understanding these baseline properties is essential for procurement decisions because subtle changes in the sulfonyl aryl group or the quinoline substitution pattern can dramatically alter potency, selectivity, and pharmacokinetic behavior within this scaffold family.

Why Generic Quinoline-Sulfonamide Substitution Fails for 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline


Compounds within the 8-(piperidin-4-yloxy)quinoline sulfonamide family cannot be treated as interchangeable procurement items because the sulfonyl aryl group exerts a profound, non-additive influence on both target affinity and off-target liability. In the foundational H1 antagonist series, replacing the sulfonyl substituent altered not only H1 receptor pA₂ values but also hERG channel binding and metabolic stability, demonstrating that even small aryl modifications switch the balance between therapeutic potency and cardiac safety risk [1]. The 3-chloro-4-methylphenyl motif present in this specific compound modulates the electron density on the sulfonamide nitrogen, affecting the pKa of the piperidine nitrogen and, consequently, the ionization state at physiological pH—a parameter that directly governs membrane permeability, oral absorption, and volume of distribution. Generic selection of an analog with an unsubstituted phenyl or a para-substituted variant would therefore yield a different protonation profile and potentially divergent pharmacokinetic and selectivity outcomes, making precise structural identity critical for reproducible research.

Quantitative Evidence Guide for 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline: Comparator-Based Differentiation Data


Lipophilicity-Driven Membrane Permeability Differentiation: XLogP3-AA of 4.6 Versus Analogous Sulfonamide Scaffolds

The computed XLogP3-AA for the target compound is 4.6 [1], placing it in a lipophilicity range that balances passive membrane permeability with aqueous solubility. This value is notably higher than that of the unsubstituted phenyl sulfonamide analog 8-(1-(phenylsulfonyl)piperidin-4-yloxy)quinoline (XLogP3-AA approximately 3.8, calculated by PubChem based on structural modification) and lower than the 4-tert-butylphenyl variant (XLogP3-AA approximately 5.1). The specific 3-chloro-4-methyl substitution pattern thus tunes the partition coefficient into a window associated with moderate oral absorption potential without crossing into the highly lipophilic space (LogP >5) where solubility-limited absorption and metabolic instability become prevalent [2].

lipophilicity membrane permeability drug-likeness

Hydrogen Bond Acceptor Count of 5: Differentiating the Sulfonamide-Containing Scaffold from Amine-Linked Quinoline Derivatives

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (the quinoline nitrogen, the ether oxygen, the two sulfonyl oxygens, and the chlorine atom), with zero hydrogen bond donors [1]. This HBA count is higher than that of the analogous 8-(piperidin-4-yloxy)quinoline core lacking the sulfonamide group (HBA = 3) and identical to that of the sulfone counterpart 8-(1-(phenylsulfonyl)piperidin-4-yloxy)quinoline (HBA = 5). However, the presence of the chlorine atom on the aryl ring provides an additional weak halogen-bond acceptor site, potentially enhancing binding to proteins with complementary halogen-bond donor residues, a feature absent in non-halogenated sulfonamide analogs [2]. The absence of hydrogen bond donors renders the compound incapable of acting as a donor in intermolecular interactions, a property that contrasts with aminoquinoline derivatives such as chloroquine (HBD = 1, HBA = 2).

hydrogen bonding target engagement selectivity

Topological Polar Surface Area of 67.9 Ų: Quantitatively Distinct from Amine-Containing Quinoline Antimalarials

The computed topological polar surface area (TPSA) of the target compound is 67.9 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for passive blood-brain barrier penetration, indicating a potential for CNS exposure that is higher than that of many clinically used quinoline-containing antimalarials. For example, chloroquine has a TPSA of 28.1 Ų, while mefloquine has a TPSA of 45.1 Ų, both of which are significantly more CNS-penetrant. In contrast, the TPSA of the target compound is higher than that of the unsubstituted 8-(piperidin-4-yloxy)quinoline scaffold (TPSA ≈ 38.1 Ų), which would be predicted to have even greater brain penetration. The 67.9 Ų value positions this compound in a CNS permeability range that may be advantageous for targets requiring restricted brain access, such as peripherally restricted H1 antagonists, where some CNS penetration is undesired [2].

polar surface area blood-brain barrier penetration CNS exposure

Recommended Research and Industrial Application Scenarios for 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline


Peripherally Restricted H1 Antagonist Screening and Lead Optimization

Given the scaffold's demonstrated H1 receptor antagonism in the 8-(piperidin-4-yloxy)quinoline sulfonamide class [1] and the target compound's TPSA of 67.9 Ų [2]—which is below the 90 Ų BBB threshold but higher than highly brain-penetrant quinolines—this compound is well-suited for primary screening campaigns aimed at identifying peripherally selective antihistamines. The 3-chloro-4-methylphenyl sulfonamide motif may confer a distinct selectivity profile compared to the 33b compound described by Procopiou et al., which possesses a different sulfonamide substitution. Researchers can use this compound as a comparator to map SAR around sulfonyl aryl modifications, directly measuring H1 pA₂ and hERG binding to establish selectivity windows.

Kinase Selectivity Profiling Against VEGFR-2 and Related RTKs

N-Sulfonylpiperidine derivatives have demonstrated potent VEGFR-2 inhibition (IC₅₀ values in the nanomolar range) [3], and the quinoline ether moiety is a recognized kinase hinge-binding motif. With an XLogP3-AA of 4.6 [2], this compound enters the lipophilicity range associated with Type II kinase inhibitors that exploit an allosteric pocket. Procurement for a focused kinase panel (VEGFR-2, PDGFR, c-Kit) would allow direct comparison of the 3-chloro-4-methylphenyl sulfonamide's contribution to kinase selectivity versus other N-sulfonylpiperidine derivatives bearing different aryl groups.

Physicochemical Profiling for Oral Absorption Prediction Models

The combination of XLogP3-AA 4.6, TPSA 67.9 Ų, zero HBD, and five HBA sites [2] defines a specific physicochemical signature that can be used to validate in silico oral absorption models (e.g., Rule of Five compliance, Veber's rules). This compound serves as a test probe for correlating computed descriptors with experimental permeability (PAMPA or Caco-2) and solubility data, aiding in the refinement of predictive algorithms for quinoline-containing compound libraries.

Quote Request

Request a Quote for 8-{[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.